2,6-dipyridin-2-ylpyridine
Overview
Description
2,6-dipyridin-2-ylpyridine, also known as 2,2’;6’,2"-terpyridine, is a heterocyclic compound derived from pyridine. It is a white solid that is soluble in most organic solvents. This compound is primarily used as a ligand in coordination chemistry, where it forms complexes with various metal ions .
Mechanism of Action
Target of Action
2,2’:6’,2’'-Terpyridine, also known as Terpyridine, is a tridentate ligand that primarily targets truncated transposase and autolysin . These targets play crucial roles in various biological processes. Truncated transposase is involved in DNA transposition, while autolysin is an enzyme that breaks down bacterial cell walls.
Mode of Action
Terpyridine interacts with its targets by forming complexes due to the presence of three near-coplanar nitrogen donor atoms . This interaction results in changes in the biochemical processes involving the targets.
Biochemical Pathways
It has been found that terpyridine and its complexes can have significant effects in the field of supramolecular and macromolecular chemistry, as well as electrochemistry . It is also used in the synthesis of chiral derivatives for asymmetric catalysis .
Pharmacokinetics
It is known that terpyridine is a solid compound
Result of Action
It has been found that terpyridine and its complexes can exhibit colorimetric and fluorescent responses to certain ions in an organic solvent . This suggests that Terpyridine may have potential applications in sensing and detection technologies.
Action Environment
The action, efficacy, and stability of Terpyridine can be influenced by various environmental factors. For instance, it is known that Terpyridine is almost insoluble in water at room temperature, but it can dissolve in organic solvents such as ethanol, chloroform, and dimethylformamide . This suggests that the solvent environment can significantly affect the action of Terpyridine.
Biochemical Analysis
Biochemical Properties
2,2’:6’,2’'-Terpyridine is a tridentate ligand that can be prepared in two steps, starting with 2-acetylpyridine . It coordinates with metal centers to form complexes . It is also utilized in the synthesis of chiral derivatives for asymmetric catalysis .
Cellular Effects
2,2’:6’,2’‘-Terpyridine and its metal complexes have been studied for their potential antiproliferative activity in tumor cells . For instance, Fe (II) complexes of 2,2’:6’,2’'-Terpyridine ligands functionalized with substituted-phenyl groups have shown high antiproliferation activities compared with commercial cisplatin .
Molecular Mechanism
The molecular mechanism of 2,2’:6’,2’‘-Terpyridine involves its ability to form complexes with metal ions. As a tridentate ligand, 2,2’:6’,2’‘-Terpyridine binds metals at three meridional sites giving two adjacent 5-membered MN2C2 chelate rings . This property allows 2,2’:6’,2’'-Terpyridine to form complexes with most transition metal ions .
Temporal Effects in Laboratory Settings
It has been noted that 2,2’:6’,2’'-Terpyridine may stabilize low-valent Ni complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-dipyridin-2-ylpyridine was first synthesized by G. Morgan and F. H. Burstall in 1932 through the oxidative coupling of pyridines, although this method yielded low amounts. More efficient methods have since been developed, primarily starting from 2-acetylpyridine. One such method involves the reaction of 2-acetylpyridine with N,N-dimethylformamide dimethyl acetal to produce an enaminone . Another method involves the base-catalyzed reaction of 2-acetylpyridine with carbon disulfide followed by alkylation with methyl iodide, forming a diketone that condenses with ammonium acetate to yield terpyridine .
Industrial Production Methods: Industrial production methods for terpyridine often involve the use of nanomagnetic catalysts to facilitate multi-component reactions between acetylpyridine derivatives, aryl aldehydes, and ammonium acetate under conventional heating conditions . This approach offers acceptable yields and brief reaction times.
Chemical Reactions Analysis
Types of Reactions: 2,6-dipyridin-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the terpyridine structure.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various terpyridine derivatives, which can be further utilized in coordination chemistry and other applications .
Scientific Research Applications
2,6-dipyridin-2-ylpyridine and its metal complexes have a wide range of scientific research applications:
Comparison with Similar Compounds
- 2,2’-Bipyridine
- 1,10-Phenanthroline
2,6-dipyridin-2-ylpyridine’s distinct properties and wide range of applications make it a compound of significant interest in both scientific research and industrial applications.
Properties
IUPAC Name |
2,6-dipyridin-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGAZIDRYFYHIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27269-04-1 (diperchlorate) | |
Record name | 2,2',2''-Terpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001148794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2061567 | |
Record name | 2,2':6',2''-Terpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1148-79-4 | |
Record name | 2,2′:6′,2′′-Terpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1148-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',2''-Terpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001148794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tripyridyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36755 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Tripyridyl | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3905 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,2':6',2''-Terpyridine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2':6',2''-Terpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2':6',2''-terpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.235 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,2':6',2''-TERPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5E357ISH5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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